3,3''-Dibromo-1,1':3',1''-terphenyl
Overview
Description
3,3''-Dibromo-1,1':3',1''-terphenyl is an aromatic compound characterized by the presence of two bromophenyl groups attached to a central benzene ring
Mechanism of Action
Target of Action
1,3-Bis(3-bromophenyl)benzene is primarily used as a building block in the synthesis of covalent organic frameworks (COFs) . These COFs are the primary targets of 1,3-Bis(3-bromophenyl)benzene. The compound interacts with these frameworks to form structures with potential applications in various fields .
Mode of Action
The interaction of 1,3-Bis(3-bromophenyl)benzene with its targets involves the formation of covalent bonds to create a two-dimensional framework . This process is dependent on the choice of substrate . The compound’s bromine atoms allow it to form these covalent bonds, leading to the creation of the desired COFs .
Biochemical Pathways
The primary biochemical pathway affected by 1,3-Bis(3-bromophenyl)benzene is the synthesis of COFs . The compound’s ability to form covalent bonds allows it to create these frameworks, which can then be used in various applications .
Pharmacokinetics
Given its use as a building block in the synthesis of cofs, it is likely that these properties would be significantly influenced by the conditions under which the synthesis occurs .
Result of Action
The primary result of the action of 1,3-Bis(3-bromophenyl)benzene is the formation of COFs . These frameworks have potential applications in various fields, including the development of adsorption membranes to treat organic pollutants .
Action Environment
The action of 1,3-Bis(3-bromophenyl)benzene is influenced by environmental factors such as the choice of substrate and the conditions under which the synthesis occurs . For example, the on-surface synthesis of a two-dimensional covalent organic framework from 1,3-Bis(3-bromophenyl)benzene under ultra-high vacuum conditions is shown to be dependent on the choice of substrate .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3''-Dibromo-1,1':3',1''-terphenyl can be synthesized through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of bromobenzene derivatives with boronic acids in the presence of a palladium catalyst . The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions: 3,3''-Dibromo-1,1':3',1''-terphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as the Suzuki–Miyaura coupling to form more complex aromatic compounds.
Common Reagents and Conditions:
Reagents: Palladium catalysts, boronic acids, bases like potassium carbonate, and solvents such as toluene or ethanol.
Conditions: Inert atmosphere (nitrogen or argon), controlled temperature, and pressure.
Major Products: The major products formed from these reactions depend on the specific reagents used. For example, coupling with different boronic acids can yield a variety of substituted aromatic compounds .
Scientific Research Applications
3,3''-Dibromo-1,1':3',1''-terphenyl has several applications in scientific research:
Comparison with Similar Compounds
1,3,5-Tris(4-bromophenyl)benzene: Another brominated aromatic compound used in the synthesis of covalent organic frameworks.
1,3-Di(2-pyridyl)benzene: A compound with similar structural features but different functional groups, used in photophysical studies.
Uniqueness: 3,3''-Dibromo-1,1':3',1''-terphenyl is unique due to its specific substitution pattern and the presence of bromine atoms, which make it highly reactive in cross-coupling reactions. This reactivity allows for the synthesis of a wide range of complex aromatic compounds, making it a valuable building block in organic synthesis .
Properties
IUPAC Name |
1,3-bis(3-bromophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Br2/c19-17-8-2-6-15(11-17)13-4-1-5-14(10-13)16-7-3-9-18(20)12-16/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKHIPSLESGJNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)Br)C3=CC(=CC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70477346 | |
Record name | 1,1':3',1''-Terphenyl, 3,3''-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70477346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95962-62-2 | |
Record name | 1,1':3',1''-Terphenyl, 3,3''-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70477346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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